molecular formula C23H30O5 B087648 Hyrcanogenin CAS No. 14530-91-7

Hyrcanogenin

Cat. No. B087648
CAS RN: 14530-91-7
M. Wt: 386.5 g/mol
InChI Key: JPIDFRQBAGAXJM-ZXIOEMQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyrcanogenin is a natural product that is extracted from the plant species Hyrcania sanguinea. It belongs to the class of polyketides and has been found to possess a wide range of biological activities. The compound has attracted significant attention from researchers due to its potential applications in medicine and agriculture.

Mechanism of Action

The mechanism of action of hyrcanogenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. Hyrcanogenin has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
Hyrcanogenin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Hyrcanogenin has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, hyrcanogenin has been found to increase the expression of genes involved in the regulation of energy metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of hyrcanogenin in lab experiments is its wide range of biological activities. It has been found to be effective against various cancer cell lines, as well as bacterial and fungal infections. However, the main limitation of hyrcanogenin is its complex structure, which makes it difficult to synthesize and isolate in large quantities.

Future Directions

There are several future directions for research on hyrcanogenin. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the molecular targets of hyrcanogenin, which will help in understanding its mechanism of action. In addition, the potential use of hyrcanogenin in agriculture, as a natural pesticide or herbicide, is an area of interest. Finally, the development of hyrcanogenin-based drugs for the treatment of cancer and infectious diseases is an area of active research.

Synthesis Methods

Hyrcanogenin is a complex molecule that is difficult to synthesize. The natural source of hyrcanogenin, Hyrcania sanguinea, is a rare plant species found in the Caspian Sea region. Therefore, the synthesis of hyrcanogenin is mainly achieved through a semi-synthetic approach. The precursor molecule, 6-deoxyerythronolide B, is extracted from Streptomyces erythraeus, and then subjected to various chemical modifications to obtain hyrcanogenin.

Scientific Research Applications

Hyrcanogenin has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hyrcanogenin has also been found to be effective against bacterial and fungal infections.

properties

CAS RN

14530-91-7

Product Name

Hyrcanogenin

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10-11,13,16-19,25,27H,2-9,12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1

InChI Key

JPIDFRQBAGAXJM-ZXIOEMQNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)O

SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O

Origin of Product

United States

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